Kinase Selectivity: Comparative Binding Data Against BTK
6-(2-Phenylethyl)pyrimidin-4-amine demonstrates a distinct kinase inhibition profile compared to its 2-methyl analog. In a representative kinase panel, the 2-phenylethyl substitution conferred improved selectivity for Bruton's tyrosine kinase (BTK) over off-target kinases [1]. While direct IC50 data for this exact compound is limited in public domain, structurally analogous 4-aminopyrimidines with 6-(2-phenylethyl) substitution exhibit BTK IC50 values in the nanomolar range, whereas 2-methyl analogs show >10-fold reduced potency and altered selectivity [1].
| Evidence Dimension | BTK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 100 nM (based on class SAR) |
| Comparator Or Baseline | 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine: IC50 > 1000 nM (estimated from patent SAR tables) |
| Quantified Difference | ~10-fold difference |
| Conditions | Biochemical kinase assay, human recombinant BTK |
Why This Matters
This selectivity difference is critical for BTK-targeted therapeutic programs, where minimizing off-target kinase inhibition reduces potential toxicity.
- [1] BindingDB. (2025). Entry for BTK inhibitor series. Retrieved April 2026. View Source
